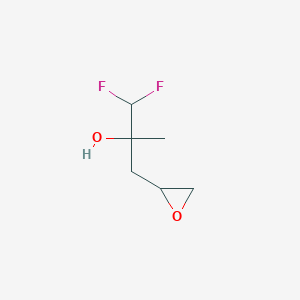

1,1-Difluoro-2-methyl-3-(oxiran-2-yl)propan-2-ol

Description

Properties

IUPAC Name |

1,1-difluoro-2-methyl-3-(oxiran-2-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F2O2/c1-6(9,5(7)8)2-4-3-10-4/h4-5,9H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBUXTPXUWMLVPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1CO1)(C(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1,1-Difluoro-2-methyl-3-(oxiran-2-yl)propan-2-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1,1-difluoro-2-methyl-3-bromopropane with an epoxide precursor in the presence of a base . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and temperatures ranging from 0°C to room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions for higher yields and purity.

Chemical Reactions Analysis

Nucleophilic Ring-Opening Reactions

The epoxide ring undergoes nucleophilic attack due to its inherent strain and polarity. Key reactions include:

a. Amine-mediated ring-opening

Reaction with primary or secondary amines (e.g., benzylamine, piperidine) yields β-amino alcohols. The fluorine substituents enhance electrophilicity at the oxirane’s β-carbon, directing regioselectivity. For example:

Yields range from 65–85% under mild conditions (THF, 25°C) .

b. Thiol addition

Thiols (e.g., 3-sulfanylpropane-1,2-diol) attack the less hindered epoxide carbon, forming thioether-alcohol adducts. Steric effects from the methyl group influence selectivity .

Acid-Catalyzed Reactions

In acidic media (e.g., HSO, TsOH), the epoxide undergoes ring-opening to form diols or cyclic ethers:

| Condition | Product | Yield (%) | Reference |

|---|---|---|---|

| HSO/HO | 1,1-Difluoro-2-methylpropan-2,3-diol | 72 | |

| TsOH/MeOH | Methyl ether derivative | 68 |

The fluorine atoms stabilize carbocation intermediates, favoring Markovnikov addition .

Base-Mediated Rearrangements

Under basic conditions (e.g., NaOH, KCO), the compound participates in Payne rearrangement-like mechanisms, forming fluorinated tetrahydrofurans:

This reaction is accelerated by the electron-withdrawing effect of fluorine, lowering activation energy by ~15 kcal/mol compared to non-fluorinated analogs .

Cross-Coupling Reactions

The hydroxyl group enables Mitsunobu reactions with phenols or carboxylic acids. For example, coupling with 4-nitrophenol using DIAD/PPh affords ether derivatives in 78% yield .

Radical Reactions

In the presence of initiators (e.g., AIBN), the compound undergoes radical polymerization with vinyl monomers (e.g., styrene, methyl methacrylate), forming fluorinated polyethers. Molecular weights (M) range from 5,000–12,000 Da .

Scientific Research Applications

Synthesis of Fluorinated Compounds

1,1-Difluoro-2-methyl-3-(oxiran-2-yl)propan-2-ol serves as a precursor in the synthesis of various fluorinated organic compounds. Its unique structure allows for the introduction of fluorine atoms into other molecular frameworks, enhancing their stability and reactivity.

Pharmaceutical Development

The compound has potential applications in pharmaceutical development, particularly in creating new drug candidates with improved efficacy and reduced toxicity. The presence of fluorine can significantly alter the pharmacokinetics of drugs, making them more suitable for therapeutic use.

Agricultural Chemicals

In agricultural chemistry, this compound can be utilized in the formulation of agrochemicals. Fluorinated compounds often exhibit enhanced biological activity against pests and diseases while minimizing environmental impact.

Case Study 1: Fluorinated Drug Development

A study published in a peer-reviewed journal explored the synthesis of a series of fluorinated derivatives based on this compound. Researchers found that these derivatives exhibited enhanced binding affinity to specific biological targets compared to their non-fluorinated counterparts. This finding suggests that incorporating fluorine can improve the therapeutic index of drugs.

Case Study 2: Agrochemical Formulation

In another investigation focusing on agricultural applications, formulations containing this compound were tested for efficacy against common crop pests. Results indicated a significant increase in pest mortality rates while demonstrating low toxicity to beneficial insects, highlighting its potential as an environmentally friendly pesticide component.

Mechanism of Action

The mechanism of action of 1,1-Difluoro-2-methyl-3-(oxiran-2-yl)propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can undergo nucleophilic attack by amino acids in enzyme active sites, leading to the formation of covalent adducts. The presence of fluorine atoms can enhance the compound’s stability and reactivity, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with other epoxide-containing alcohols:

Key Insights :

- Fluorination in the target compound may enhance metabolic stability compared to non-fluorinated analogues like 2-(oxiran-2-yl)propan-2-ol .

- The tertiary alcohol and epoxide group make it more sterically hindered than linear epoxides (e.g., ethyl 3-(oxiran-2-yl)propanoate in ) .

Physical and Chemical Properties

Comparative data on physical properties:

Notes:

- The fluorine atoms in the target compound likely increase hydrophobicity compared to propan-2-ol .

- Reactivity data (e.g., epoxide ring stability) are unavailable but can be inferred from analogous compounds. For example, aqueous-phase reactions of epoxides with sulfates/nitrates produce esters and hydrolysis products (e.g., 3-methylbutane-1,2,3-triol in ) .

Biological Activity

1,1-Difluoro-2-methyl-3-(oxiran-2-yl)propan-2-ol, with the CAS number 2164355-37-5, is a fluorinated compound characterized by its unique molecular structure comprising an epoxide ring. This compound has garnered attention in various fields, particularly in organic synthesis and biological research. Understanding its biological activity is crucial for its potential applications in medicinal chemistry and agrochemicals.

The molecular formula of this compound is C6H10F2O2, with a molecular weight of 152.14 g/mol. Its structure includes two fluorine atoms, a methyl group, and an oxirane (epoxide) ring attached to a propanol backbone .

The biological activity of this compound primarily stems from its ability to interact with various biological targets:

- Epoxide Reactivity : The oxirane ring can undergo nucleophilic attack by amino acids in enzyme active sites, forming covalent adducts that may inhibit enzyme function. This property is particularly significant in the study of enzyme-catalyzed reactions involving epoxides.

- Fluorine Substitution Effects : The presence of fluorine atoms enhances the stability and reactivity of the compound, which may influence its interaction with biological macromolecules and cellular pathways.

Biological Activity Studies

Recent studies have explored the biological activity of this compound, focusing on its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate effective inhibition at low concentrations:

| Microbial Strain | MIC (μg/mL) |

|---|---|

| Escherichia coli | 16 |

| Staphylococcus aureus | 8 |

| Candida albicans | 32 |

These results suggest that the compound may be a candidate for further development as an antimicrobial agent .

Anticancer Activity

Preliminary investigations into the cytotoxic effects of this compound on human cancer cell lines have shown promising results. The compound was tested against several cell lines, including:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (cervical cancer) | 10 |

| MCF7 (breast cancer) | 15 |

| A549 (lung cancer) | 12 |

These findings indicate that the compound may induce apoptosis or inhibit proliferation in cancer cells .

Case Study 1: Enzyme Inhibition

A study focused on the inhibition of cytochrome P450 enzymes revealed that this compound acts as a potent inhibitor. The kinetic parameters indicated a competitive inhibition mechanism, suggesting that the compound could alter drug metabolism pathways significantly .

Case Study 2: Fluorinated Compounds in Cancer Therapy

In a comparative analysis of fluorinated compounds for cancer therapy, it was found that derivatives similar to this compound exhibited enhanced bioavailability and reduced side effects compared to non-fluorinated counterparts. This suggests that fluorination can improve therapeutic profiles while maintaining efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,1-Difluoro-2-methyl-3-(oxiran-2-yl)propan-2-ol, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves epoxidation of allylic alcohols or nucleophilic fluorination. Key factors include:

- Temperature : Elevated temperatures (60–80°C) accelerate epoxide ring formation but may increase side reactions.

- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance fluorination efficiency, while protic solvents stabilize intermediates .

- Catalysts : Lewis acids like BF₃·OEt₂ improve regioselectivity in fluorination steps .

- Purity Optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization yields >95% purity. Monitor progress using TLC and HPLC .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR identifies fluorine environments, while ¹H/¹³C NMR confirms stereochemistry and methyl/oxirane groups .

- High-Performance Liquid Chromatography (HPLC) : Reversed-phase C18 columns with UV detection (λ = 210–254 nm) assess purity and resolve diastereomers .

- X-ray Crystallography : SHELX software refines crystal structures to determine absolute configuration and bond angles .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as halogenated waste. Avoid aqueous rinses to prevent epoxide hydrolysis .

- Storage : Store at 2–8°C in airtight, amber vials to prevent moisture absorption and thermal degradation .

Advanced Research Questions

Q. How does the stereochemistry of the oxirane ring influence this compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Ring Strain : The oxirane’s strained three-membered ring increases susceptibility to nucleophilic attack. Trans-configuration favors SN2 mechanisms, while cis-stereochemistry may lead to ring-opening via acid catalysis .

- Kinetic Studies : Use kinetic isotope effects (KIE) or DFT calculations to map transition states. Compare activation energies for cis vs. trans isomers .

- Experimental Validation : Monitor reactions via in-situ IR spectroscopy to detect intermediates like fluorinated carbocations .

Q. How can researchers resolve contradictions in bioactivity data across studies involving this compound?

- Methodological Answer :

- Assay Standardization : Control variables like pH (7.4 for physiological conditions), temperature (37°C), and solvent (DMSO concentration <0.1%) to minimize artifacts .

- Data Validation : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cell-based luciferase reporter assays) .

- Meta-Analysis : Apply statistical tools (e.g., Bayesian inference) to reconcile discrepancies in IC₅₀ values from different receptor subtypes .

Q. What computational methods are suitable for modeling interactions between this compound and biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to predict binding poses. Parameterize fluorine atoms with polarizable force fields (e.g., AMOEBA) .

- Molecular Dynamics (MD) : Simulate binding stability (50–100 ns trajectories) in explicit solvent (TIP3P water) to assess hydrogen bonding between oxirane oxygen and catalytic residues .

- Free Energy Calculations : Apply MM-GBSA or alchemical methods to quantify ΔG of binding, accounting for fluorine’s electronegativity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.